(2s,3s)-2,3-Dihydroxybutanedihydrazide
Overview
Description
(2s,3s)-2,3-Dihydroxybutanedihydrazide is a chemical compound with significant potential in various scientific fields. This compound is characterized by its two hydroxyl groups and two hydrazide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2s,3s)-2,3-Dihydroxybutanedihydrazide can be achieved through several synthetic routes. One common method involves the chemoenzymatic preparation from mixtures of d,l- and meso-diols. This process includes the enzyme-catalyzed hydrolysis of racemic d,l-diacetate and the acylation of racemic d,l-diol, resulting in high yields of the desired enantiomer .
Industrial Production Methods: Industrial production methods for this compound often involve the use of biocatalysts to ensure high enantiomeric purity and yield. These methods are designed to be environmentally friendly and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2s,3s)-2,3-Dihydroxybutanedihydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and hydrazide groups, which are reactive under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield diketones, while reduction reactions can produce diols .
Scientific Research Applications
Chemistry: In chemistry, (2s,3s)-2,3-Dihydroxybutanedihydrazide is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical syntheses .
Biology: In biological research, this compound is utilized for its ability to interact with specific enzymes and proteins. It serves as a model compound for studying enzyme-substrate interactions and the mechanisms of enzyme catalysis .
Medicine: Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs and diagnostic agents .
Industry: Industrially, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of coatings, adhesives, and resins .
Mechanism of Action
The mechanism of action of (2s,3s)-2,3-Dihydroxybutanedihydrazide involves its interaction with molecular targets such as enzymes and metal ions. The hydroxyl and hydrazide groups facilitate binding to these targets, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2s,3s)-2,3-Dihydroxybutanedihydrazide include other dihydroxybutanedihydrazides and related hydrazide derivatives. These compounds share similar structural features but may differ in their reactivity and applications .
Uniqueness: What sets this compound apart from similar compounds is its high enantiomeric purity and specific reactivity. This makes it particularly valuable in applications requiring precise stereochemical control, such as asymmetric synthesis and chiral catalysis .
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedihydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12)/t1-,2-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJZGXRFYKPSIM-LWMBPPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)O)(C(=O)NN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)NN)O)(C(=O)NN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190922 | |
Record name | Butanedioic acid, 2,3-dihydroxy-, dihydrazide, [S-(R*,R*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80081-45-4 | |
Record name | Butanedioic acid, 2,3-dihydroxy-, dihydrazide, [S-(R*,R*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80081-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S-(R*,R*))-Tartarohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080081454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2,3-dihydroxy-, dihydrazide, [S-(R*,R*)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(R*,R*)]-tartarohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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